molecular formula C50H86O2S2 B566774 4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole CAS No. 1320201-19-1

4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole

Cat. No.: B566774
CAS No.: 1320201-19-1
M. Wt: 783.356
InChI Key: YWMYXQDUPQHOKO-UHFFFAOYSA-N
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Description

4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is an organic compound that belongs to the class of benzodithiophenes. It is characterized by its unique structure, which includes two octyldodecyl groups attached to the benzo[1,2-b:4,5-b’]dithiophene core. This compound is of significant interest in the field of organic electronics, particularly in the development of organic photovoltaics and organic field-effect transistors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene typically involves the following steps:

    Formation of the Benzo[1,2-b4,5-b’]dithiophene Core: This step involves the cyclization of appropriate precursors to form the benzo[1,2-b:4,5-b’]dithiophene core.

    Attachment of Octyldodecyl Groups: The octyldodecyl groups are introduced through etherification reactions, where the hydroxyl groups on the benzo[1,2-b:4,5-b’]dithiophene core react with octyldodecyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups that can further modify its electronic properties.

    Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the benzo[1,2-b:4,5-b’]dithiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzo[1,2-b:4,5-b’]dithiophene derivatives with various functional groups, while substitution can introduce halogen atoms or other substituents.

Mechanism of Action

The mechanism of action of 4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene involves its interaction with light and charge carriers:

    Light Absorption: The compound absorbs light and generates excitons (electron-hole pairs).

    Charge Separation: The excitons dissociate into free charge carriers (electrons and holes) at the donor-acceptor interface.

    Charge Transport: The free charge carriers are transported through the material to the electrodes, generating an electric current.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is unique due to its long alkyl chains, which enhance its solubility in organic solvents and improve its processability in thin-film applications. Its structure also allows for efficient charge transport and light absorption, making it a valuable material in organic electronics.

Properties

IUPAC Name

4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H86O2S2/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-51-47-45-37-39-54-50(45)48(46-38-40-53-49(46)47)52-42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMYXQDUPQHOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CCCCCCCC)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H86O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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